3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde
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Description
This compound is a chemical substance with the CAS Number: 1254982-03-0 . It has been identified as a positive allosteric modulator of the metabotropic glutamate 2 receptor .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, a 11 C-labeled positron emission tomography (PET) tracer originating from a mGluR2 inhibitor was synthesized by O- [ 11 C]methylation of desmethyl precursor with [ 11 C]methyl iodide .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Code: 1S/C12H10F3N3O/c13-12(14,15)10-8(6-19)3-4-18-9(5-7-1-2-7)16-17-11(10)18/h3-4,6-7H,1-2,5H2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, it is known that it can undergo alkylation with alkyl iodides in DMF to afford the N -alkyl pyrazoles .Physical and Chemical Properties Analysis
This compound has a molecular weight of 269.23 . It is a solid at room temperature and should be stored in a refrigerator .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c13-12(14,15)10-8(6-19)3-4-18-9(5-7-1-2-7)16-17-11(10)18/h3-4,6-7H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEDMRBTQMZXJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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